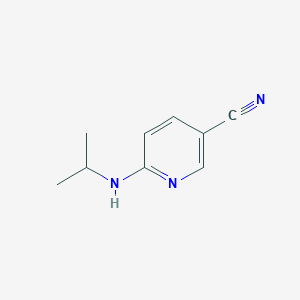

6-(Isopropylamino)nicotinonitrile

Description

6-(Isopropylamino)nicotinonitrile is a synthetic compound belonging to the class of pyridine derivatives. It is characterized by the presence of an isopropylamino group attached to the sixth position of the nicotinonitrile structure. This compound has a molecular formula of C9H11N3 and a molecular weight of 161.2 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and materials science .

Properties

IUPAC Name |

6-(propan-2-ylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-7(2)12-9-4-3-8(5-10)6-11-9/h3-4,6-7H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADFWCOXMVHXNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-(Isopropylamino)nicotinonitrile can be synthesized through a multi-step process involving the reaction of nicotinonitrile with isopropylamine. The reaction typically occurs under controlled conditions, including specific temperatures and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques. These may include the use of high-purity reagents, controlled reaction environments, and purification steps to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Isopropylamino)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group into amines or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyridine derivatives .

Scientific Research Applications

6-(Isopropylamino)nicotinonitrile has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Mechanism of Action

The mechanism of action of 6-(Isopropylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The nitrile group in the compound can enhance binding affinity to target proteins, improving the efficacy of the compound in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Nicotinonitrile: A precursor to 6-(Isopropylamino)nicotinonitrile, it has a simpler structure with a nitrile group attached to the pyridine ring.

3-Cyanopyridine: Another related compound, used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness

This compound is unique due to the presence of the isopropylamino group, which imparts distinct chemical and physical properties. This modification enhances its utility in specific research and industrial applications compared to its simpler counterparts .

Biological Activity

6-(Isopropylamino)nicotinonitrile (CAS No. 160017-00-5) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, potential therapeutic applications, and mechanisms of action, supported by relevant data tables and case studies.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate significant cytotoxic activity, particularly against prostate (PC-3), lung (NCI-H460), and cervical (HeLa) cancer cells.

The IC50 values reflect the concentration required to inhibit cell growth by 50%, indicating that this compound exhibits potent anticancer properties.

The mechanism by which this compound exerts its cytotoxic effects involves interaction with specific molecular targets within cancer cells. It is hypothesized that the compound may function as an enzyme inhibitor, blocking critical pathways necessary for cell proliferation and survival. This interaction could lead to apoptosis in cancer cells, although further studies are needed to elucidate the exact pathways involved.

Therapeutic Applications

Given its promising biological activity, this compound has been explored for various therapeutic applications:

- Anticancer Agent : Due to its cytotoxic effects on multiple cancer cell lines, it may serve as a lead compound for the development of new anticancer therapies.

- Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

- Antimicrobial Activity : Some studies indicate that derivatives of nicotinonitrile compounds possess antimicrobial properties, warranting further investigation into their efficacy against bacterial and fungal pathogens.

Case Studies

- In Vitro Cytotoxicity : A study conducted on the cytotoxic effects of this compound demonstrated significant inhibition of cell growth in prostate cancer cells with an IC50 value comparable to established chemotherapeutics like etoposide .

- Structure-Activity Relationship (SAR) : Research has shown that modifications in the structure of nicotinonitriles can enhance their biological activity. For instance, substituting different functional groups can lead to increased potency against specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.